molecular formula C10H16N2O B12926758 2-tert-Butyl-4,6-dimethylpyrimidin-5-ol CAS No. 88070-34-2

2-tert-Butyl-4,6-dimethylpyrimidin-5-ol

Cat. No.: B12926758
CAS No.: 88070-34-2
M. Wt: 180.25 g/mol
InChI Key: BOPOKKQMLAGHPB-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes and are found in many natural and synthetic substances. This particular compound is characterized by the presence of a tert-butyl group and two methyl groups attached to the pyrimidine ring, along with a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4,6-trimethylpyrimidine with tert-butyl hydroperoxide in the presence of a catalyst can yield the desired compound. The reaction typically requires an inert atmosphere and moderate temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrimidine ring.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one, while reduction can produce 2-(tert-Butyl)-4,6-dimethylpyrimidine. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyrimidine ring.

Scientific Research Applications

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and activity.

Comparison with Similar Compounds

2-(tert-Butyl)-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds, such as:

    2,4,6-Trimethylpyrimidine: Lacks the tert-butyl group, resulting in different chemical and biological properties.

    2-(tert-Butyl)-4,6-dimethylpyrimidine:

    2-(tert-Butyl)-4,6-dimethylpyrimidin-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical behavior and biological activity.

Properties

CAS No.

88070-34-2

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethylpyrimidin-5-ol

InChI

InChI=1S/C10H16N2O/c1-6-8(13)7(2)12-9(11-6)10(3,4)5/h13H,1-5H3

InChI Key

BOPOKKQMLAGHPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C(C)(C)C)C)O

Origin of Product

United States

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